3-Hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone
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Overview
Description
3-Hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone: is an organic compound with the molecular formula C14H13N3O4 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone typically involves the condensation reaction between 3-Hydroxy-4-methoxybenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters can enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: The compound can undergo further condensation reactions with various aldehydes and ketones to form Schiff bases.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The presence of functional groups allows for substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions:
Condensation Reactions: Typically involve ethanol as a solvent and may require acidic or basic catalysts.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed:
Schiff Bases: Formed through condensation reactions with aldehydes and ketones.
Oxidized and Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology:
Biochemical Studies: Employed in studies involving enzyme interactions and biochemical pathways.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone involves its interaction with various molecular targets, including enzymes and receptors. The hydrazone group can form stable complexes with metal ions, influencing biochemical pathways and enzyme activities . The compound’s ability to undergo condensation reactions also plays a role in its biological activity.
Comparison with Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: A precursor in the synthesis of the hydrazone derivative.
4-Nitrophenylhydrazine: Another precursor used in the synthesis.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Shares structural similarities but lacks the hydrazone group.
Uniqueness:
Functional Groups:
Versatility: Its ability to participate in various chemical reactions and form stable complexes with metal ions sets it apart from similar compounds.
Properties
CAS No. |
303065-71-6 |
---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-methoxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H13N3O4/c1-21-14-7-2-10(8-13(14)18)9-15-16-11-3-5-12(6-4-11)17(19)20/h2-9,16,18H,1H3/b15-9+ |
InChI Key |
HPVVEEALGSWGAM-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])O |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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